molecular formula C21H26N2O4 B138978 11-Hydroxyyohimbine CAS No. 140405-13-6

11-Hydroxyyohimbine

货号: B138978
CAS 编号: 140405-13-6
分子量: 370.4 g/mol
InChI 键: MIUYYRGOYGWVDO-JHZUCGOESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

11-Hydroxyyohimbine, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O4 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neuroscientific Applications

Imaging of α2-Adrenoceptors
The use of 11C-labeled 11-hydroxyyohimbine in positron emission tomography (PET) imaging has been explored for mapping α2-adrenoceptors in the human brain. This application is crucial for understanding the distribution and density of these receptors, which are implicated in various neurological disorders . The ability of 11C-11-hydroxyyohimbine to cross the blood-brain barrier makes it a valuable tool for neuroimaging studies aimed at elucidating the role of adrenergic signaling in brain function.

Case Studies and Clinical Insights

Clinical Trials and Efficacy
Clinical trials involving yohimbine have provided insights into the efficacy of its metabolites. For instance, a study indicated that patients receiving yohimbine experienced improved erectile function with minimal side effects when dosed appropriately. The metabolite this compound was noted to have a significantly higher area under the curve (AUC) when administered orally compared to yohimbine itself, suggesting better bioavailability and prolonged action .

Comparative Data Table

Application Mechanism Evidence/Study Reference
Erectile Dysfunctionα2-Adrenergic receptor antagonism
Weight ManagementEnhanced lipolysis via sympathetic activation
NeuroimagingMapping α2-adrenoceptors using PET

化学反应分析

Enzymatic Formation and Metabolic Pathways

11-Hydroxyyohimbine is synthesized via hepatic cytochrome P450 (CYP)-mediated oxidation of yohimbine:

Reaction:

YohimbineCYP2D6 CYP3A411 Hydroxyyohimbine+Minor metabolites e g 10 Hydroxyyohimbine \text{Yohimbine}\xrightarrow{\text{CYP2D6 CYP3A4}}\text{11 Hydroxyyohimbine}+\text{Minor metabolites e g 10 Hydroxyyohimbine }

Key Characteristics:

  • Primary Enzymes : CYP2D6 (dominant) and CYP3A4 (secondary) drive 11-hydroxylation .

  • Genetic Variability : Polymorphisms in CYP2D6 lead to 1,000-fold interindividual variation in metabolite production; ~10% of Europeans lack functional CYP2D6, resulting in undetectable plasma this compound .

  • Reaction Specificity : The 11-hydroxy derivative retains α2-adrenoreceptor antagonism but with reduced binding affinity compared to yohimbine (compensated by lower plasma protein binding) .

Table 1: Comparative Pharmacokinetics of Yohimbine and this compound

ParameterYohimbineThis compound
Bioavailability 10–90% (variable) Not directly measured
AUC (oral) 0.5–106 μg·min/mL 39–152 μg·min/mL
Half-life (t₁/₂) 0.6–1.2 hours ~2× longer than parent
**Plasma Protein BindingHigh (~82%) Lower (~70%)
Renal Excretion <1% unchanged 0.3% of dose
  • Metabolic Stability : this compound exhibits a longer elimination half-life, contributing to prolonged α2-adrenoreceptor blockade despite lower receptor affinity .

  • Active Transport : No evidence of efflux transporters (e.g., P-gp) affecting its distribution .

Downstream Reactivity and Byproducts

This compound undergoes further phase II metabolism:

  • Glucuronidation : Catalyzed by UGT enzymes to form water-soluble conjugates for renal excretion .

  • Oxidative Pathways : Minor conversion to inactive quinone derivatives under oxidative stress, though this route is poorly characterized .

Table 2: Impact of CYP2D6 Genotypes on this compound Production

GenotypeMetabolic PhenotypePlasma [this compound]Clinical Implications
CYP2D6 Wild-TypeExtensive metabolizerHighReduced yohimbine-related side effects
CYP2D6 Poor MetabolizerLow/NoneUndetectableExaggerated sympathetic response
  • Ethnic disparities: 17% of Europeans lack detectable this compound post-dose, compared to <2% in Asian populations .

Analytical Detection Methods

  • LC-MS/MS : Quantifies plasma this compound with LOD ≈ 0.1 ng/mL .

  • NMR Spectroscopy : Confirms structural integrity via characteristic shifts (e.g., δ 3.31–3.51 ppm for hydroxyl protons) .

Functional Implications

  • Receptor Dynamics : Despite lower α2-adrenoreceptor affinity, this compound amplifies noradrenergic signaling by displacing endogenous ligands more effectively than yohimbine .

  • Clinical Relevance : Contributes to yohimbine’s vasodilatory and anxiogenic effects, particularly in CYP2D6 extensive metabolizers .

This synthesis highlights the centrality of this compound in yohimbine’s pharmacological profile, emphasizing enzymatic, genetic, and kinetic factors governing its reactivity. Further studies are needed to elucidate its role in drug-drug interactions and long-term metabolic fate.

属性

CAS 编号

140405-13-6

分子式

C21H26N2O4

分子量

370.4 g/mol

IUPAC 名称

methyl (1S,15R,18S,19R,20S)-6,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-27-21(26)19-15-9-17-20-14(13-4-3-12(24)8-16(13)22-20)6-7-23(17)10-11(15)2-5-18(19)25/h3-4,8,11,15,17-19,22,24-25H,2,5-7,9-10H2,1H3/t11-,15-,17-,18-,19+/m0/s1

InChI 键

MIUYYRGOYGWVDO-JHZUCGOESA-N

SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O

手性 SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O

规范 SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=C(N4)C=C(C=C5)O)O

Key on ui other cas no.

140405-13-6

同义词

11-hydroxy-yohimbine
11-hydroxyyohimbine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。